molecular formula C17H17N2+ B1213486 5,6-Dihydroflavopereirine CAS No. 55371-52-3

5,6-Dihydroflavopereirine

Cat. No.: B1213486
CAS No.: 55371-52-3
M. Wt: 249.33 g/mol
InChI Key: DAGPUIPHACXCSU-UHFFFAOYSA-O
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Description

5,6-Dihydroflavopereirine is a complex organic compound with a unique structure that combines indole and quinolizine moieties. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydroflavopereirine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate indole derivatives with quinolizine precursors under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydroflavopereirine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolizine derivatives, while reduction can produce various indole-based compounds .

Scientific Research Applications

5,6-Dihydroflavopereirine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,6-Dihydroflavopereirine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1H-Indolo(2,3-a)quinolizin-5-ium, 1-ethyl-2,3,4,6,7,12-hexahydro-
  • 2,3,4,6,7,12-Hexahydro-1H-indolo(2,3-a)quinolizin-5-ium

Uniqueness

5,6-Dihydroflavopereirine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

55371-52-3

Molecular Formula

C17H17N2+

Molecular Weight

249.33 g/mol

IUPAC Name

3-ethyl-7,12-dihydro-6H-indolo[2,3-a]quinolizin-5-ium

InChI

InChI=1S/C17H16N2/c1-2-12-7-8-16-17-14(9-10-19(16)11-12)13-5-3-4-6-15(13)18-17/h3-8,11H,2,9-10H2,1H3/p+1

InChI Key

DAGPUIPHACXCSU-UHFFFAOYSA-O

SMILES

CCC1=C[N+]2=C(C=C1)C3=C(CC2)C4=CC=CC=C4N3

Canonical SMILES

CCC1=C[N+]2=C(C=C1)C3=C(CC2)C4=CC=CC=C4N3

Synonyms

5,6-DHFPR
5,6-dihydro-flavopereirine
5,6-dihydroflavopereirine

Origin of Product

United States

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